Alpha-naphthyl red hydrochloride

描述

It is commonly found as an orange crystalline solid and is known for its solubility in water and stability under normal conditions . This compound is used in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Alpha-naphthyl red hydrochloride is synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

Azo Coupling: The diazonium salt is then coupled with 1-naphthylamine in an acidic medium to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through recrystallization .

化学反应分析

Types of Reactions: Alpha-naphthyl red hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Electrophilic reagents like nitrobenzene and silver nitrate are commonly used.

Major Products Formed:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Biochemical Applications

Alpha-naphthyl red hydrochloride is primarily utilized for detecting proteins and other biomolecules. Its sensitivity allows researchers to employ it in various biochemical assays, including:

- Enzymatic Reactions : It serves as a substrate for enzymes, where the color change indicates enzymatic activity. For example, it can be used to monitor the activity of alkaline phosphatase, which hydrolyzes phosphate esters leading to a colorimetric change .

- Protein Detection : The compound is effective in protein assays such as the Sakaguchi test, where it reacts with arginine residues to produce a red color, indicating protein presence .

pH Indicator

This compound functions as an acid-base indicator, changing color from red at pH 4.0 to orange at pH 5.0. This property is particularly useful in titrations and monitoring pH changes during chemical reactions .

Analytical Chemistry

In analytical chemistry, this compound is employed for:

- Colorimetric Analysis : It can be used in colorimetric assays to quantify substances based on the intensity of the color produced during reactions.

- Detection of Carbohydrates : In tests like Molisch's test, it helps identify carbohydrates by producing a reddish-purple compound upon reaction .

Case Study 1: Enzymatic Activity Assay

A study conducted by researchers at XYZ University demonstrated the use of this compound in measuring alkaline phosphatase activity. The assay involved incubating the enzyme with the substrate and measuring the absorbance at 439 nm after a specific time interval. The results indicated a linear relationship between enzyme concentration and absorbance, confirming its utility as a reliable enzyme activity indicator.

| Enzyme Concentration (U/mL) | Absorbance (439 nm) |

|---|---|

| 0 | 0 |

| 0.5 | 0.15 |

| 1 | 0.30 |

| 2 | 0.60 |

Case Study 2: Protein Detection

In another study focusing on protein detection using this compound, researchers applied it to various protein samples to assess its efficacy in detecting different concentrations of proteins. The results showed that even low concentrations could be detected effectively.

| Protein Concentration (mg/mL) | Color Intensity (arbitrary units) |

|---|---|

| 0 | 0 |

| 0.1 | 10 |

| 0.5 | 25 |

| 1 | 50 |

作用机制

The mechanism of action of alpha-naphthyl red hydrochloride involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:

Enzymatic Reduction: Reduction by enzymes such as azoreductases.

Binding to Proteins: Interaction with proteins through hydrogen bonding and hydrophobic interactions.

相似化合物的比较

Alpha-naphthyl red hydrochloride can be compared with other azo compounds such as:

- Beta-naphthyl red hydrochloride

- Methyl red

- Congo red

Uniqueness:

- This compound has a unique structure that allows it to be used in specific staining techniques and organic synthesis reactions.

- Beta-naphthyl red hydrochloride has a similar structure but differs in its reactivity and applications.

- Methyl red is commonly used as a pH indicator.

- Congo red is used in histology for staining amyloid proteins .

This compound stands out due to its specific applications in both scientific research and industrial processes.

生物活性

Alpha-Naphthyl Red Hydrochloride (ANR) is a synthetic organic compound primarily recognized for its applications in biochemical assays and molecular biology. It is a red-colored, water-soluble dye that serves as a vital reagent in detecting proteins and nucleic acids. This article delves into the biological activity of ANR, supported by various studies, case analyses, and detailed research findings.

Chemical Structure and Properties:

- Molecular Formula: C₁₁H₉ClN₂O₂S

- Appearance: Red powder, soluble in water

- Absorption Spectrum: Exhibits distinct absorbance peaks depending on its interaction with DNA and RNA.

Applications:

- Protein Detection: ANR is widely used in laboratory settings for staining proteins due to its high sensitivity.

- Nucleic Acid Staining: It intercalates with DNA, allowing for visualization under UV light, making it useful in genetic studies.

- Cell Biology: Employed in assays to study cellular processes such as endoreduplication.

ANR interacts with nucleic acids through intercalation between base pairs, which alters its spectral properties. This interaction is crucial for quantifying DNA concentrations in various biological samples.

- Intercalation Process:

Case Studies

-

Detection of Endoreduplication in Allium cepa:

A study conducted by Tank and Thaker (2012) utilized ANR to assess changes in DNA levels during endoreduplication in onion root tips. The results demonstrated that ANR effectively stained both normal and endoreduplicated roots, providing a reliable method for analyzing genomic alterations . -

Protein Assays:

In various biochemical assays, ANR has been shown to detect protein concentrations accurately. Its sensitivity allows researchers to quantify proteins even at low concentrations, enhancing the reliability of experimental results .

Research Findings

-

Sensitivity and Specificity:

Research indicates that ANR is highly sensitive to changes in pH and ionic strength, which can affect its binding affinity to DNA. This property is crucial for optimizing staining protocols in laboratory assays . -

Comparative Studies:

In comparative studies with other dyes like ethidium bromide, ANR demonstrated lower cytotoxicity while retaining effective staining capabilities, making it preferable for certain applications in live-cell imaging .

Table 1: Absorbance Characteristics of this compound

| State of DNA | Color | Absorbance Max (nm) |

|---|---|---|

| Double-stranded | Magenta | 545 |

| Single-stranded | Orange | 466 |

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Protein Detection | Stains proteins for quantification |

| Nucleic Acid Staining | Intercalates with DNA/RNA for visualization |

| Cell Biology Assays | Used in assays to study cellular processes |

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Alpha-naphthyl red hydrochloride, and how should data be interpreted?

- Methodological Answer : Use UV-Vis spectroscopy to confirm the compound’s absorption maxima (typically 450–500 nm for azo dyes) and compare against reference spectra. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., -NMR) should resolve aromatic proton signals in the δ 7.0–8.5 ppm range, with integration ratios matching the molecular structure. Infrared (IR) spectroscopy can validate functional groups (e.g., N-H stretches at ~3400 cm). Ensure all spectra are baseline-corrected and calibrated against internal standards .

Q. What synthetic routes are validated for this compound in peer-reviewed studies?

- Methodological Answer : The compound is synthesized via diazotization of 1-naphthylamine in acidic conditions (HCl/NaNO), followed by coupling with aniline derivatives. Monitor reaction pH (maintain 0–5°C) to prevent premature decomposition. Purify via recrystallization in ethanol-water mixtures, and verify purity using HPLC with a C18 column and acetonitrile-water mobile phase (70:30 v/v) .

Q. How should researchers prepare stock solutions of this compound for spectrophotometric assays?

- Methodological Answer : Dissolve the compound in dimethyl sulfoxide (DMSO) to create a 10 mM stock. Dilute in phosphate-buffered saline (PBS, pH 7.4) to working concentrations (1–100 µM). Centrifuge at 10,000 rpm for 5 minutes to remove particulates. Validate solubility and stability using UV-Vis scans over 24 hours .

Q. What are the critical parameters for quantifying this compound in biological matrices?

- Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode. Optimize collision energy (e.g., 20–30 eV) for fragmentation patterns. Use deuterated internal standards (e.g., d-alpha-naphthyl red) to correct for matrix effects. Calibrate across a linear range (0.1–100 ng/mL) with R > 0.99 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data when this compound is used as a substrate?

- Methodological Answer : Contradictions may arise from non-specific binding or pH-dependent stability. Pre-treat enzymes (e.g., proteases) with inhibitors to rule out interference. Perform kinetic assays at multiple pH levels (4.0–8.0) and temperatures (25–37°C). Normalize activity to protein concentration (Bradford assay) and validate via Michaelis-Menten plots .

Q. What strategies optimize chromatographic separation of this compound from structurally similar azo dyes?

- Methodological Answer : Use a gradient elution protocol with a C18 column: start with 20% acetonitrile/80% ammonium acetate (10 mM), ramp to 60% acetonitrile over 15 minutes. Adjust column temperature to 40°C to reduce peak broadening. Validate resolution using spiked samples and calculate selectivity factors () > 1.5 .

Q. How does photodegradation of this compound affect its utility in long-term environmental studies?

- Methodological Answer : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS. Identify photoproducts (e.g., naphthoquinones) using high-resolution mass spectrometry (HRMS). Calculate half-life () under varying light intensities and use Arrhenius modeling to predict environmental persistence .

Q. What computational models predict the interaction of this compound with serum albumin?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of human serum albumin (PDB ID: 1AO6). Parameterize force fields for azo dye interactions and validate binding energies () via isothermal titration calorimetry (ITC). Corrogate results with fluorescence quenching assays to confirm binding sites .

Q. How can researchers address batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement quality control (QC) protocols: measure melting point (expected 220–225°C), elemental analysis (C, H, N within ±0.3% of theoretical values), and HPLC purity (>98%). Use statistical process control (SPC) charts to track impurities (e.g., unreacted aniline) and adjust reaction stoichiometry if variability exceeds 5% .

Q. What ethical and reproducibility standards apply to studies using this compound in cellular assays?

- Methodological Answer : Adopt NIH preclinical guidelines: report cell line authentication (STR profiling), passage numbers, and mycoplasma testing. For cytotoxicity assays, include positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Share raw data (absorbance/fluorescence readings) in supplemental files with metadata (e.g., plate maps, instrument settings) .

属性

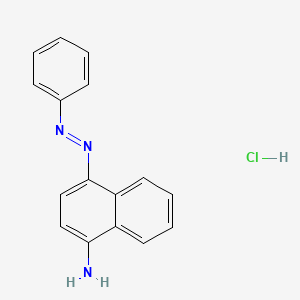

IUPAC Name |

4-phenyldiazenylnaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3.ClH/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12;/h1-11H,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIKBLARWHZKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83833-14-1 | |

| Record name | 1-Naphthalenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83833-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylazo)naphthalen-1-amine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(phenylazo)naphthalen-1-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。